molecular formula C23H25N7O4 B4055313 N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide

N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide

Cat. No.: B4055313
M. Wt: 463.5 g/mol
InChI Key: PVYJTBJSXOHOSW-UHFFFAOYSA-N
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Description

“N,N’-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a methyl group and a nitro group. The compound also contains two phenyl rings and two propanamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrimidine ring, phenyl rings, and propanamide groups would all contribute to the overall structure and properties of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro group could potentially be reduced to an amino group, and the propanamide groups could undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively reactive. The compound is likely to be solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Polymerization Applications

Polymer Science and Materials Engineering:

  • The synthesis and characterization of new optically active poly(azo-ester-imide)s demonstrate the versatility of pyrimidine derivatives in creating materials with specific optical properties and thermal stability. These polymers have potential applications in high-performance materials and nanoengineering due to their inherent viscosities and thermal stabilities (Hajipour et al., 2009).
  • Research on novel polyimide preparation from pyridine-based compounds for creating thermally stable, low dielectric constant materials and related nanofoams highlights the application of pyrimidine derivatives in advanced electronic materials and insulators (Aram & Mehdipour‐Ataei, 2013).

Catalysis and Organic Synthesis:

Catalytic Activity:

  • Studies on nickel(II) catalysts derived from iminopyridine ligands for ethylene polymerization underscore the role of pyrimidine and related derivatives in catalyzing polymer formation. These catalysts are critical for producing polyethylene with specific branching characteristics, potentially useful in drug delivery and other nanotechnological applications (Zhang et al., 2021).

Medicinal Chemistry and Drug Design:

Insecticide Development:

  • The design of N-hetaryl-[2(1H)-pyridinylidene]cyanamides as systemic insecticides illustrates the application of pyrimidine derivatives in developing new classes of pesticides. These compounds, acting as nicotinic acetylcholine receptor agonists, exhibit potential for aphicidal activity in agricultural settings (Jeschke et al., 2022).

Properties

IUPAC Name

N-[4-[[6-methyl-5-nitro-2-[4-(propanoylamino)anilino]pyrimidin-4-yl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O4/c1-4-19(31)25-15-6-10-17(11-7-15)27-22-21(30(33)34)14(3)24-23(29-22)28-18-12-8-16(9-13-18)26-20(32)5-2/h6-13H,4-5H2,1-3H3,(H,25,31)(H,26,32)(H2,24,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJTBJSXOHOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=C(C=C3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide
Reactant of Route 2
N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide
Reactant of Route 3
N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide
Reactant of Route 4
Reactant of Route 4
N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide
Reactant of Route 5
Reactant of Route 5
N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide
Reactant of Route 6
Reactant of Route 6
N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide

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